![molecular formula C25H27N3O2 B14139705 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 893693-04-4](/img/structure/B14139705.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an acetamide group, a diazenyl group, and a trimethylphenoxy group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves multiple steps. One common method includes the diazotization of 2-methylphenylamine followed by coupling with 2-methyl-4-aminophenol. The resulting intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
Its interactions with biological targets can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Yellow 3: Similar in structure but lacks the trimethylphenoxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the diazenyl group.
Uniqueness
The uniqueness of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- lies in its combination of functional groups. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
893693-04-4 |
|---|---|
Fórmula molecular |
C25H27N3O2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-16-12-19(4)25(20(5)13-16)30-15-24(29)26-22-11-10-21(14-18(22)3)27-28-23-9-7-6-8-17(23)2/h6-14H,15H2,1-5H3,(H,26,29) |
Clave InChI |
ONQDHAOENFVWBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



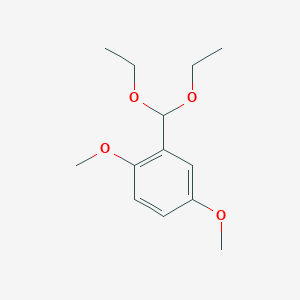
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

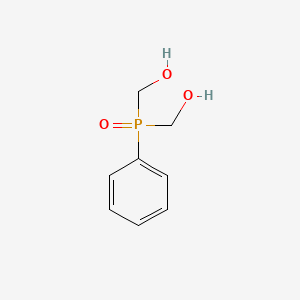

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
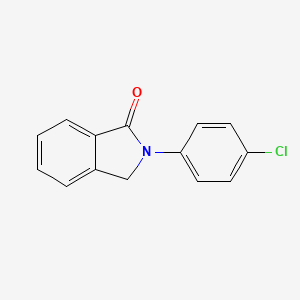
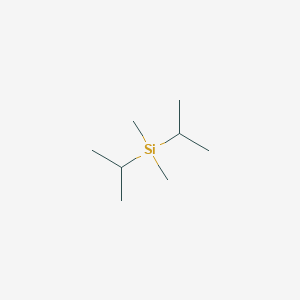
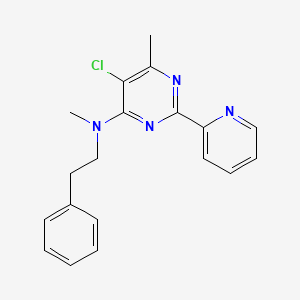
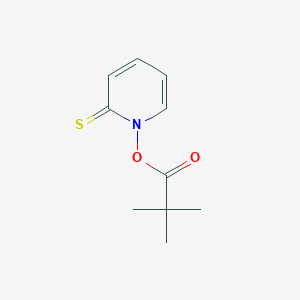
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
